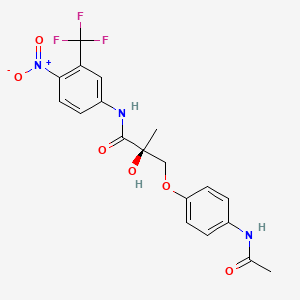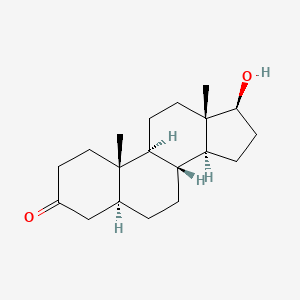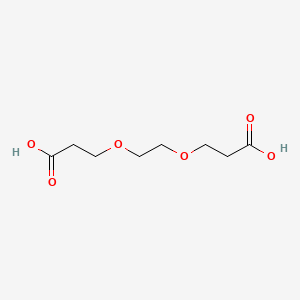
Bis-PEG2-acid
説明
Bis-PEG2-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound synthesis involves reaction conditions with potassium hydroxide in ethanol and water at 85 degrees Celsius for 1 hour .Molecular Structure Analysis
The molecular formula of this compound is C8H14O6 . The InChI is 1S/C8H14O6/c9-7(10)1-3-13-5-6-14-4-2-8(11)12/h1-6H2,(H,9,10)(H,11,12) .Chemical Reactions Analysis
The terminal carboxylic acids of this compound can react with primary and secondary amine groups in the presence of coupling reagents such as EDC, DCC, and HATU to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of this compound is 206.19 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 9 .Safety and Hazards
When handling Bis-PEG2-acid, it’s advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
Target of Action
Bis-PEG2-acid is a PEG linker containing two terminal carboxylic acid groups . It primarily targets proteins, peptides, and other materials via amino or other acid reactive chemical groups . It is used in the synthesis of PROTACs , which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This interaction allows this compound to modify its targets, leading to changes in their function or activity.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs, which this compound helps synthesize
生化学分析
Biochemical Properties
Bis-PEG2-acid plays a crucial role in biochemical reactions, particularly in the modification of proteins and peptides. The terminal carboxylic acid groups of this compound can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form stable amide bonds . This reaction is essential for PEGylation, a process that enhances the solubility, stability, and bioavailability of therapeutic proteins and peptides. This compound interacts with various enzymes and proteins, including lysine residues on the surface of proteins, facilitating their modification and improving their pharmacokinetic properties .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides through PEGylation. This modification can enhance the solubility and stability of therapeutic proteins, reducing their immunogenicity and prolonging their circulation time in the bloodstream . This compound can also impact cell signaling pathways by altering the interactions between modified proteins and their receptors. For example, PEGylated proteins may exhibit reduced binding affinity to their receptors, leading to altered cellular responses . Additionally, this compound can affect gene expression and cellular metabolism by modifying enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds between its terminal carboxylic acid groups and primary amine groups on proteins and peptides. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) . The PEGylation process enhances the solubility and stability of the modified biomolecules, reducing their aggregation and improving their pharmacokinetic properties . This compound can also inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity and subsequent effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its reactivity may decrease over time if not stored properly . Long-term studies have shown that PEGylated proteins and peptides exhibit prolonged stability and reduced degradation compared to their non-PEGylated counterparts . The long-term effects of this compound on cellular function may vary depending on the specific biomolecules it modifies and the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound-modified proteins and peptides may exhibit enhanced therapeutic efficacy and reduced toxicity . At high doses, this compound can cause adverse effects such as immunogenicity and toxicity . Threshold effects have been observed in studies where the benefits of PEGylation are maximized at optimal dosages, beyond which adverse effects become more pronounced . It is essential to determine the appropriate dosage of this compound in animal models to balance therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in PEGylation. The modified proteins and peptides can interact with enzymes and cofactors involved in metabolic processes, altering their activity and stability . For example, PEGylated enzymes may exhibit reduced degradation and increased catalytic activity, leading to changes in metabolic flux and metabolite levels . This compound can also affect the transport and distribution of metabolites by modifying transporters and binding proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic nature of this compound enhances its solubility in aqueous media, facilitating its distribution in the extracellular and intracellular environments . The terminal carboxylic acid groups of this compound can interact with primary amine groups on transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell through targeting signals present on the modified proteins and peptides . Additionally, post-translational modifications such as phosphorylation and glycosylation can affect the localization and activity of this compound-modified biomolecules . The precise subcellular localization of this compound can impact its activity and function within the cell .
特性
IUPAC Name |
3-[2-(2-carboxyethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c9-7(10)1-3-13-5-6-14-4-2-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXWYBCUJGWEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51178-68-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51178-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101167268 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51178-68-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



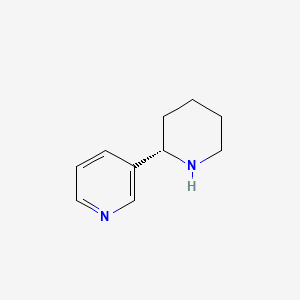
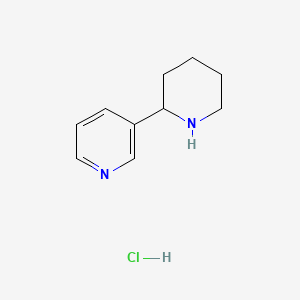
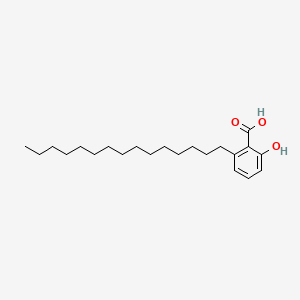
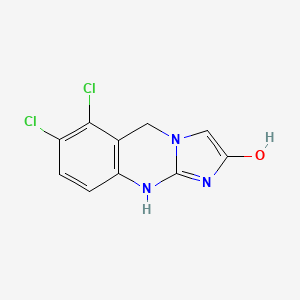


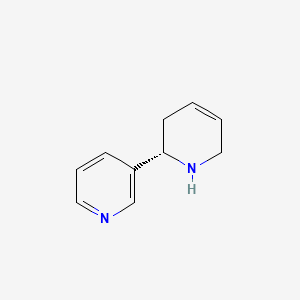
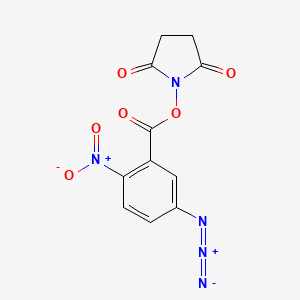
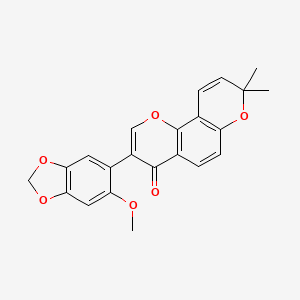
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B1667390.png)
